molecular formula C13H21N3 B13977663 2-(1-Cyclobutyl-5-methyl-1H-pyrazol-3-yl)-piperidine

2-(1-Cyclobutyl-5-methyl-1H-pyrazol-3-yl)-piperidine

Cat. No.: B13977663
M. Wt: 219.33 g/mol
InChI Key: ALBRYLCQPPCQGZ-UHFFFAOYSA-N
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Description

2-(1-Cyclobutyl-5-methyl-1H-pyrazol-3-yl)-piperidine is a synthetic organic compound that features a unique combination of a cyclobutyl group, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclobutyl-5-methyl-1H-pyrazol-3-yl)-piperidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The cyclobutyl group can be introduced via a cycloaddition reaction, and the piperidine ring is often formed through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclobutyl-5-methyl-1H-pyrazol-3-yl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Cyclobutyl-5-methyl-1H-pyrazol-3-yl)-piperidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Cyclobutyl-5-methyl-1H-pyrazol-3-yl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Cyclobutyl-5-methyl-1H-pyrazol-3-yl)-pyridine
  • 2-(1-Cyclobutyl-5-methyl-1H-pyrazol-3-yl)-morpholine
  • 2-(1-Cyclobutyl-5-methyl-1H-pyrazol-3-yl)-pyrrolidine

Uniqueness

2-(1-Cyclobutyl-5-methyl-1H-pyrazol-3-yl)-piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

2-(1-cyclobutyl-5-methylpyrazol-3-yl)piperidine

InChI

InChI=1S/C13H21N3/c1-10-9-13(12-7-2-3-8-14-12)15-16(10)11-5-4-6-11/h9,11-12,14H,2-8H2,1H3

InChI Key

ALBRYLCQPPCQGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CCC2)C3CCCCN3

Origin of Product

United States

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